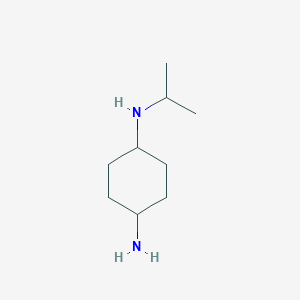![molecular formula C22H23N5O3 B12118315 2-amino-1-(4-methoxybenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12118315.png)
2-amino-1-(4-methoxybenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-1-(4-metoxibencil)-N-(2-metoxietil)-1H-pirrolo[2,3-b]quinoxalina-3-carboxamida es un complejo compuesto orgánico que ha generado interés en varios campos científicos debido a sus propiedades estructurales únicas y sus posibles aplicaciones. Este compuesto presenta un núcleo pirrolo[2,3-b]quinoxalina, que es conocido por su actividad biológica y sus posibles beneficios terapéuticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-amino-1-(4-metoxibencil)-N-(2-metoxietil)-1H-pirrolo[2,3-b]quinoxalina-3-carboxamida normalmente implica reacciones orgánicas de varios pasosLas condiciones de reacción a menudo requieren el uso de catalizadores, como la esquaramida bifuncional, para lograr altos rendimientos y enantioselectividad .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía, garantiza la producción eficiente de 2-amino-1-(4-metoxibencil)-N-(2-metoxietil)-1H-pirrolo[2,3-b]quinoxalina-3-carboxamida de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto experimenta varias reacciones químicas, incluyendo:
Oxidación: Los grupos metoxi se pueden oxidar para formar los correspondientes aldehídos o ácidos carboxílicos.
Reducción: Los grupos nitro, si están presentes, se pueden reducir a aminas.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica para formar derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como los haluros de alquilo. Las reacciones se llevan a cabo normalmente a temperaturas y condiciones de pH controladas para asegurar la selectividad y el rendimiento.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de quinoxalina sustituidos, que se pueden funcionalizar aún más para aplicaciones específicas.
Aplicaciones Científicas De Investigación
2-amino-1-(4-metoxibencil)-N-(2-metoxietil)-1H-pirrolo[2,3-b]quinoxalina-3-carboxamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por su potencial como compuesto bioactivo con propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles efectos terapéuticos, particularmente en la orientación de enzimas o receptores específicos.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El núcleo pirrolo[2,3-b]quinoxalina puede unirse a sitios activos, inhibiendo o modulando la actividad del objetivo. Esta interacción puede desencadenar varias vías celulares, lo que lleva al efecto biológico deseado .
Comparación Con Compuestos Similares
Compuestos similares
- 2-amino-4-hidroxi-metil-quinoxalina
- 2-fenilbenzo[g]furo[2,3-b]quinoxalina
- 2-amino-1,4-bencenodicarboxilato
Singularidad
En comparación con compuestos similares, 2-amino-1-(4-metoxibencil)-N-(2-metoxietil)-1H-pirrolo[2,3-b]quinoxalina-3-carboxamida destaca por su combinación única de grupos funcionales, que confieren reactividad química específica y actividad biológica. Sus grupos metoxibencilo y metoxietilo mejoran su solubilidad y su potencial para interacciones específicas en sistemas biológicos .
Propiedades
Fórmula molecular |
C22H23N5O3 |
|---|---|
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
2-amino-N-(2-methoxyethyl)-1-[(4-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C22H23N5O3/c1-29-12-11-24-22(28)18-19-21(26-17-6-4-3-5-16(17)25-19)27(20(18)23)13-14-7-9-15(30-2)10-8-14/h3-10H,11-13,23H2,1-2H3,(H,24,28) |
Clave InChI |
VTGDTMKEXRLPDB-UHFFFAOYSA-N |
SMILES canónico |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]pyrazine-2-carboxamide](/img/structure/B12118248.png)
![6-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12118251.png)


![5-Hydroxy-2-[4-(2-methoxy-phenyl)-piperazin-1-ylmethyl]-pyran-4-one](/img/structure/B12118272.png)
![2-Bromobicyclo[2.2.1]heptan-1-amine](/img/structure/B12118273.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B12118281.png)

![2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B12118300.png)

![(2-methylphenyl)-N-{5-[(4-methylphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolid in-3-yl)}carboxamide](/img/structure/B12118308.png)
